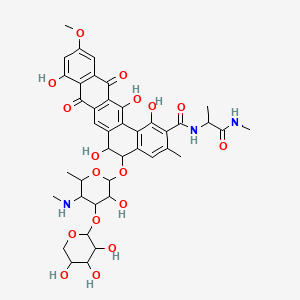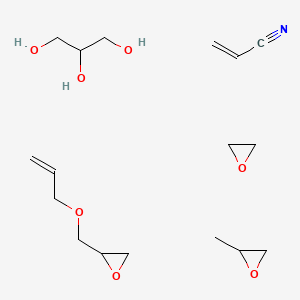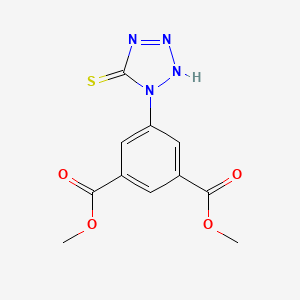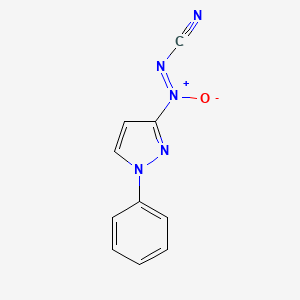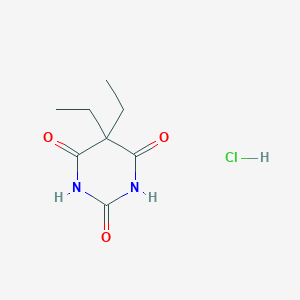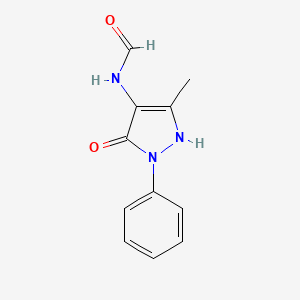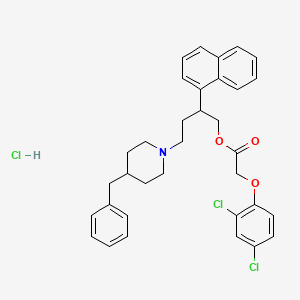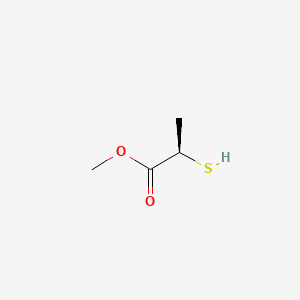
Methyl 2-mercaptopropionate, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-mercaptopropionate, ®-, also known as methyl α-mercaptopropionate, is an organic compound with the molecular formula C4H8O2S. It is a clear, colorless liquid with a characteristic odor. This compound is a derivative of propanoic acid and contains a thiol group, making it a valuable intermediate in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-mercaptopropionate can be synthesized through the esterification of 2-mercaptopropionic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as concentrated sulfuric acid, under reflux conditions. The reaction mixture is heated to around 65-70°C for several hours, followed by the removal of methanol and purification of the product through reduced pressure distillation .
Industrial Production Methods
In industrial settings, the preparation of methyl 2-mercaptopropionate often involves reactive distillation technology. This method allows for the continuous removal of the product from the reaction mixture, enhancing the efficiency and yield of the process. The reactants, 2-mercaptopropionic acid and methanol, are mixed and passed through a fixed bed reactor filled with a catalyst. The crude product is then purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-mercaptopropionate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers, thioesters.
Applications De Recherche Scientifique
Methyl 2-mercaptopropionate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 2-mercaptopropionate involves its thiol group, which can form covalent bonds with various molecular targets. In click chemistry, the thiol group participates in thiol-ene reactions, forming stable thioether linkages. In biosensor applications, the thiol group binds to gold surfaces, forming self-assembled monolayers that can detect specific analytes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-mercaptopropionate: Similar in structure but with the thiol group on the third carbon.
3-Mercaptopropionic acid: The free acid form of methyl 3-mercaptopropionate.
Butyl 3-mercaptopropionate: A butyl ester derivative of 3-mercaptopropionic acid.
Uniqueness
Methyl 2-mercaptopropionate is unique due to its specific placement of the thiol group on the second carbon, which influences its reactivity and applications. This positional difference allows for distinct chemical behaviors and makes it suitable for specific synthetic and industrial processes .
Propriétés
Numéro CAS |
82031-68-3 |
|---|---|
Formule moléculaire |
C4H8O2S |
Poids moléculaire |
120.17 g/mol |
Nom IUPAC |
methyl (2R)-2-sulfanylpropanoate |
InChI |
InChI=1S/C4H8O2S/c1-3(7)4(5)6-2/h3,7H,1-2H3/t3-/m1/s1 |
Clé InChI |
SNWKNPMDQONHKK-GSVOUGTGSA-N |
SMILES isomérique |
C[C@H](C(=O)OC)S |
SMILES canonique |
CC(C(=O)OC)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


